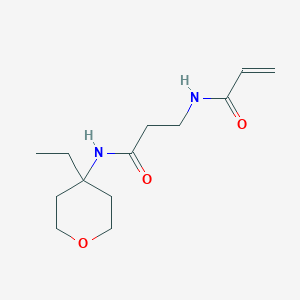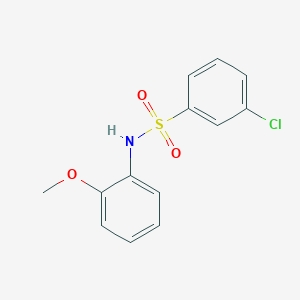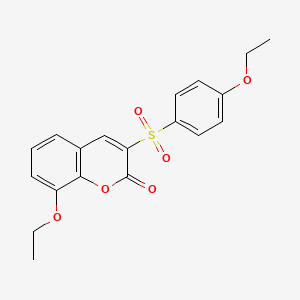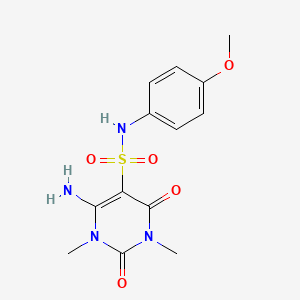
N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide, also known as EOPA, is a synthetic compound that has been developed for potential use in scientific research. EOPA has been found to exhibit promising properties that may be useful in studying various biological processes.
Applications De Recherche Scientifique
N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to have potential applications in various scientific research fields. One of the most promising areas of research is in the study of cancer. N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to have neuroprotective properties, which may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide is not fully understood. However, it is believed that N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide may also work by modulating the activity of certain signaling pathways that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has also been found to inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide is its potential use in cancer research. N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to be effective in inhibiting the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to have anti-inflammatory and neuroprotective properties, which may make it useful in the treatment of other diseases. However, one of the limitations of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide is that its mechanism of action is not fully understood, which may make it difficult to develop more targeted therapies.
Orientations Futures
There are several future directions for research on N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide. One area of research is in the development of more targeted therapies for cancer. Researchers may also investigate the potential use of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide in combination with other drugs to enhance its effectiveness. Additionally, researchers may investigate the use of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide in the treatment of other diseases, such as inflammatory and neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide and to identify potential side effects.
Méthodes De Synthèse
N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of ethyl oxalate with sodium ethoxide to form sodium ethyl oxalate. This is followed by the reaction of sodium ethyl oxalate with acryloyl chloride to form ethyl 2-(prop-2-enoylamino)oxalate. The final step involves the reaction of ethyl 2-(prop-2-enoylamino)oxalate with ethylamine to form N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide.
Propriétés
IUPAC Name |
N-(4-ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-3-11(16)14-8-5-12(17)15-13(4-2)6-9-18-10-7-13/h3H,1,4-10H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNSGMJIWCGBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2837550.png)

![(5-Bromofuran-2-yl)-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2837554.png)

![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B2837556.png)

![3-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2837561.png)
![6-Fluoro-4-[(4-isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2837564.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2837565.png)

![N-({4-isopropyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-methylbenzenecarboxamide](/img/structure/B2837567.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2837568.png)
![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)
